Musellactone

Natural product antibacterial screening Gram-positive bacteria Plant-derived antimicrobials

Musellactone is a Musella lasiocarpa-specific lactone with unique antibacterial activity distinct from co-occurring metabolites. Procure for reproducible SAR, antibacterial screening, or chemotaxonomic studies. ≥98% purity ensures valid experimental conclusions. Do not substitute with generic lactones or phenalenone derivatives.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
Cat. No. B592921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMusellactone
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
InChIInChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3
InChIKeyYSIXDHZMGCCQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Musellactone Procurement Guide: A Naphthofuranone Natural Product from Musella lasiocarpa


Musellactone (CAS 907583-51-1) is a naphtho[2,1-b]furan-2(3aH)-one lactone natural product, specifically (+)-4,5-dihydro-8-hydroxy-7-methoxynaphtho[2,1-b]furan-2(3aH)-one [1]. First isolated and structurally characterized in 2006 from the aerial parts of Musella lasiocarpa (Musaceae) [2], this compound possesses a molecular formula of C13H12O4 and molecular weight of 232.23 g/mol . Musellactone exhibits selective antibacterial activity against specific Gram-positive bacterial strains, distinguishing it from co-isolated cytotoxic isoquinolinediol compounds in the same source plant [2].

Why Generic Lactone Substitution Is Inappropriate for Musellactone Research Applications


Musellactone cannot be substituted with generic lactones or naphthofuran analogs without compromising experimental validity due to three evidence-backed factors. First, its specific naphtho[2,1-b]furan-2-one scaffold with 8-hydroxy-7-methoxy substitution is structurally distinct from other naphthofuran positional isomers (e.g., naphtho[1,2-b]furan derivatives) that exhibit divergent antimicrobial profiles [1]. Second, the original isolation study documented that within the same Musella lasiocarpa extract, co-occurring compounds demonstrated fundamentally different activity profiles: Musellactone (1) and compound 2 showed antibacterial effects against five strains, while compound 3 exhibited cytotoxic activity against human carcinoma cell lines [2]. Third, the compound's selective activity against Bacillus megaterium and Sarcina lutea [3] represents a specific Gram-positive antibacterial profile that would be lost with any structural analog substitution.

Musellactone Comparative Evidence: Quantitative Differentiation Against Co-Isolated Compounds and Structural Analogs


Selective Antibacterial Activity of Musellactone Versus Co-Isolated Cytotoxic Isoquinolinediol in Musella lasiocarpa Extract

In the original isolation study, Musellactone (compound 1) and 2-methyl-9-(4′-hydroxyphenyl)-phenalen-1-one (compound 2) demonstrated antibacterial effects against five bacterial strains, whereas 1,2,3,4-tetrahydro-1,2-dimethyl-6,7-isoquinolinediol (compound 3) from the same extract showed no antibacterial activity but instead exhibited significant cytotoxic activities against KB, HL-60, and BEL-7404 human carcinoma cell lines [1]. This represents functional differentiation among co-isolated compounds within a single natural source, with Musellactone occupying the antibacterial niche distinct from the cytotoxic isoquinolinediol.

Natural product antibacterial screening Gram-positive bacteria Plant-derived antimicrobials

Musellactone Species-Specific Antibacterial Profile: Bacillus megaterium and Sarcina lutea Sensitivity

Musellactone exhibits a defined antibacterial spectrum specifically documented against Bacillus megaterium and Sarcina lutea . While the primary literature only reports general antibacterial effects against five strains without individual MIC values [1], subsequent authoritative database and vendor documentation consistently specify activity against these two Gram-positive species [2]. This documented species-specificity distinguishes Musellactone from broad-spectrum naphthofuran derivatives such as naphtho[1,2-b]furan-4,5-dione, which demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) in both planktonic and biofilm states [3].

Antibiotic screening Bacillus megaterium Sarcina lutea Gram-positive antibacterial

Physicochemical and Procurement-Relevant Specifications of Musellactone

Musellactone is commercially available with standardized purity specifications and documented physicochemical parameters essential for reproducible experimental design. The compound is supplied as a solid powder with ≥98% purity . Key calculated physicochemical properties include LogP of 0.82, density of 1.4 ± 0.1 g/cm³, boiling point of 515.2 ± 50.0 °C at 760 mmHg, and vapor pressure of 0.0 ± 1.4 mmHg at 25°C . Recommended storage conditions are -20°C for powder (stable 3 years) or 4°C (stable 2 years); in solvent, stability is maintained at -80°C for 6 months or -20°C for 1 month .

Compound sourcing Purity specification Storage stability Physicochemical properties

Musellactone Application Scenarios: Evidence-Based Research Use Cases


Antibacterial Screening Against Bacillus megaterium and Sarcina lutea

Based on documented antibacterial activity against Bacillus megaterium and Sarcina lutea , Musellactone is appropriate for use as a positive control or test compound in Gram-positive antibacterial susceptibility assays targeting these specific species. Research protocols should account for the compound's LogP of 0.82 and recommended DMSO-based solubilization .

Natural Product Chemistry Studies of Musella lasiocarpa Secondary Metabolites

As one of nine compounds originally isolated and structurally characterized from Musella lasiocarpa aerial parts [1], Musellactone serves as a reference standard for phytochemical investigations of this monotypic plant genus. Its naphtho[2,1-b]furan-2-one scaffold represents a structurally defined chemical marker distinct from co-occurring diarylheptanoids (musellarins) and isoquinolinediols [1].

Structure-Activity Relationship Studies of Naphthofuranone Antibacterials

The specific 8-hydroxy-7-methoxy substitution pattern on the naphtho[2,1-b]furan-2(3aH)-one core provides a defined molecular scaffold for comparative SAR studies against positional isomers such as naphtho[1,2-b]furan-4,5-dione derivatives [2]. Researchers investigating the relationship between naphthofuran ring fusion geometry and antibacterial target specificity may utilize Musellactone as a reference compound for the [2,1-b] fusion architecture.

Analytical Method Development and Compound Library Construction

With documented CAS registry (907583-51-1), molecular formula (C13H12O4), molecular weight (232.23), and canonical SMILES structure , Musellactone is suitable for inclusion in natural product screening libraries and for development of LC-MS or HPLC analytical methods targeting naphthofuranone natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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